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Compound of Interest

Compound Name: N-Hydroxy Melagatran-d11

Cat. No.: B13862667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of melagatran pharmacokinetic parameters

across various patient populations. Melagatran, the active form of the oral prodrug

ximelagatran, is a direct thrombin inhibitor that was developed for the prevention and treatment

of thromboembolic diseases. Understanding its disposition in different patient groups is crucial

for dose optimization and ensuring patient safety. This document summarizes key quantitative

data from clinical studies, details the experimental methodologies employed, and visualizes the

underlying processes.

Data Summary
The following tables present a consolidated view of melagatran's pharmacokinetic parameters

in patients with renal impairment, hepatic impairment, and in different age and ethnic groups.

Table 1: Pharmacokinetics of Melagatran in Patients with
Renal Impairment
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Parameter
Severe Renal
Impairment

Normal Renal
Function

Fold-change Reference

Melagatran AUC

(oral

ximelagatran)

5.33-fold higher Control 5.33 [1][2]

Melagatran AUC

(subcutaneous

melagatran)

4.03-fold higher Control 4.03 [1][2]

Melagatran Half-

life

Significantly

longer
Control - [1]

Renal Clearance

(CLr) of

Melagatran (oral

ximelagatran)

14.3 mL/min 107 mL/min - [1][2]

Renal Clearance

(CLr) of

Melagatran

(subcutaneous

melagatran)

12.5 mL/min 81.3 mL/min - [1][2]

Table 2: Pharmacokinetics of Melagatran in Patients with
Hepatic Impairment
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Parameter

Mild-to-
Moderate
Hepatic
Impairment

Normal
Hepatic
Function

Fold-change
(Corrected for
Renal
Function)

Reference

Melagatran AUC
11% lower

(uncorrected)
Control 0.98 [3]

Melagatran

Cmax

25% lower

(uncorrected)
Control - [3]

Melagatran Half-

life (t1/2z)
3.6 hours 3.1 hours - [3]

Renal Clearance

of Melagatran
13% higher Control - [3]

Table 3: Pharmacokinetics of Melagatran in Different
Age Groups

Parameter
Older Subjects
(56-70 years)

Younger
Subjects (20-
27 years)

Fold-change Reference

Melagatran

Exposure (AUC)
~40-60% higher Control 1.4 - 1.6 [4]

Renal Clearance

of Melagatran
4.9 L/h 7.7 L/h - [4]

Table 4: Pharmacokinetics of Melagatran in Different
Ethnic Groups
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Parameter
Asian
Subjects

Caucasian
Subjects

Fold-
change
(Uncorrecte
d)

Fold-
change
(Corrected
for
Bodyweight
)

Reference

Melagatran

AUC

1.23-fold

higher
Control 1.23

No significant

difference
[5]

Experimental Protocols
The data presented in this guide are derived from several key clinical studies. The

methodologies employed in these studies are summarized below.

Study in Patients with Severe Renal Impairment[1][6]
Study Design: This was a non-blinded, randomized crossover study.

Participants: The study included 12 volunteers with severe renal impairment (median

Glomerular Filtration Rate [GFR] of 13 mL/min) and 12 control volunteers with normal renal

function (median GFR of 86 mL/min).

Drug Administration: All participants received a single 3mg subcutaneous injection of

melagatran and a single 24mg oral tablet of ximelagatran in a randomized sequence,

separated by a washout period of 1 to 3 weeks.

Sample Collection: Blood samples were collected for up to 14 hours after drug administration

to determine melagatran plasma concentrations. Urine was collected for 24 hours to

measure the amount of melagatran excreted.

Analytical Methods: Plasma and urine concentrations of melagatran were determined using

validated analytical methods. The activated partial thromboplastin time (APTT) was also

measured as a pharmacodynamic marker.
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Study in Patients with Mild-to-Moderate Hepatic
Impairment[3]

Study Design: This was a non-blinded, non-randomized study.

Participants: The study enrolled 12 volunteers with mild-to-moderate hepatic impairment

(Child-Pugh class A or B) and 12 age-, weight-, and sex-matched control volunteers with

normal hepatic function.

Drug Administration: All participants received a single oral dose of 24mg ximelagatran.

Sample Collection: Plasma and urine samples were collected for pharmacokinetic and

pharmacodynamic analyses.

Analytical Methods: Melagatran concentrations in plasma and urine were quantified. The

relationship between plasma melagatran concentration and APTT was also assessed.

Study in Different Age Groups[4]
Study Design: This was an open-label, randomized, 3x3 crossover study.

Participants: The study included 6 healthy young men (aged 20-27 years) and 12 healthy

older men and women (aged 56-70 years).

Drug Administration: All subjects received a 2mg intravenous infusion of melagatran, a 20mg

oral tablet of ximelagatran with breakfast, and a 20mg oral tablet of ximelagatran while

fasting, in a randomized sequence.

Sample Collection: Plasma samples were collected to measure melagatran concentrations.

Analytical Methods: Plasma concentrations of melagatran were determined, and the APTT

was measured to assess the pharmacodynamic effect.

Study in Different Ethnic Groups[5]
Study Design: The study compared the pharmacokinetics of melagatran in healthy male

volunteers of Asian, Black, and Caucasian origin.
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Drug Administration: All participants received a single oral dose of ximelagatran.

Sample Collection: Blood and urine samples were collected to determine the concentrations

of ximelagatran and melagatran.

Analytical Methods: Plasma and urine concentrations were measured, and the APTT was

determined to evaluate the pharmacodynamic response.

Visualizations
The following diagrams illustrate key processes related to melagatran's pharmacokinetics.
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Caption: General experimental workflow for clinical trials assessing melagatran

pharmacokinetics.
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Absorption & Bioconversion Distribution & Action
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Caption: Pharmacokinetic pathway of orally administered ximelagatran to its active form,

melagatran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13862667#comparison-of-melagatran-levels-in-
different-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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